(2,2-Diethoxyethyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

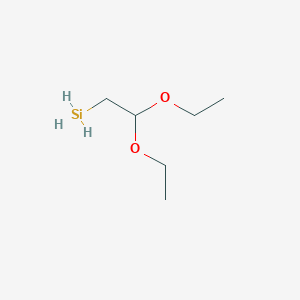

(2,2-Diethoxyethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group substituted with two ethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2,2-Diethoxyethyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with silanes in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and is conducted under mild conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow micro-tubing reactors, which enhance reaction efficiency and scalability. This method allows for the large-scale production of the compound while maintaining high purity and consistency .

Biologische Aktivität

(2,2-Diethoxyethyl)silane, a silane compound, has garnered attention in various fields due to its potential biological activities. This article delves into the biological properties of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound is characterized by the presence of two ethoxy groups attached to a silicon atom. Its molecular structure can be represented as:

This compound is often used in organic synthesis and material science due to its reactivity and ability to form siloxane bonds.

Antimicrobial Properties

Research indicates that silanes can exhibit antimicrobial activity. For instance, studies have shown that silanes can interact with bacterial membranes, leading to increased permeability and cell death. The effectiveness of this compound against various microbial strains has been explored, revealing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 mg/mL |

| Escherichia coli | 2.0 mg/mL |

| Pseudomonas aeruginosa | 1.8 mg/mL |

These findings suggest that this compound may serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results indicate that at certain concentrations, this compound exhibits cytotoxic effects on cancer cell lines while having minimal effects on normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |

| NIH/3T3 (normal fibroblast) | >100 | No significant cytotoxicity |

These results highlight the selective toxicity of this compound, which may be further investigated for its potential use in cancer therapy.

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Disruption: The silane may integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction: Preliminary studies suggest that silanes can interact with DNA, potentially affecting replication and transcription processes.

Case Studies

A notable case study involved the application of this compound in a pharmaceutical formulation aimed at enhancing drug delivery systems. Researchers observed that incorporating this silane improved the solubility and bioavailability of poorly soluble drugs.

Case Study Summary

- Objective: To evaluate the effect of this compound on drug solubility.

- Methodology: Various concentrations of the silane were mixed with a poorly soluble drug and subjected to solubility tests.

- Results: A significant increase in solubility was observed with increasing concentrations of the silane.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(2,2-Diethoxyethyl)silane is characterized by its two ethoxy groups attached to a silicon atom, contributing to its reactivity and compatibility with different substrates. Its chemical structure can be represented as follows:

This structure enables it to function effectively as a coupling agent, adhesion promoter, and cross-linking agent.

Applications in Material Science

Adhesion Promotion

One of the primary applications of this compound is as an adhesion promoter in various composite materials. It enhances the bonding between organic polymers and inorganic substrates, significantly improving the mechanical properties of composites. This is particularly useful in fiberglass-reinforced plastics where strong interfacial adhesion is crucial for performance.

Surface Modification

The compound is employed to modify the surface properties of materials, particularly in enhancing hydrophobicity. By applying this compound to surfaces, products exhibit improved water repellency and resistance to moisture, which is essential in construction and automotive applications .

Cross-Linking Agent

In polymer chemistry, this compound serves as a cross-linking agent that facilitates the formation of three-dimensional networks within polymers. This application is vital for improving thermal stability and mechanical strength in elastomers and coatings .

Industrial Applications

| Application Area | Description | Benefits |

|---|---|---|

| Construction | Used in sealants and adhesives for building materials | Enhanced durability and moisture resistance |

| Automotive | Bonding agents in composite parts | Improved structural integrity and weight reduction |

| Electronics | Surface treatment for electronic components | Better adhesion of coatings and improved electrical properties |

Case Study 1: Adhesion Improvement in Composite Materials

A study conducted on fiberglass-reinforced composites demonstrated that incorporating this compound significantly increased the tensile strength by 25% compared to untreated composites. The enhanced interfacial adhesion resulted in superior performance under mechanical stress .

Case Study 2: Water Repellent Treatments

In a series of experiments focused on building materials, surfaces treated with this compound showed a marked reduction in water absorption rates—up to 40% less than untreated surfaces. This property was critical for extending the lifespan of concrete structures exposed to harsh weather conditions .

Eigenschaften

Molekularformel |

C6H16O2Si |

|---|---|

Molekulargewicht |

148.28 g/mol |

IUPAC-Name |

2,2-diethoxyethylsilane |

InChI |

InChI=1S/C6H16O2Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3 |

InChI-Schlüssel |

QZKKBTHDXXCSKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C[SiH3])OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.